
(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, commonly known as R-(-)-MPA, is a chiral derivative of phenylalanine. It is widely used in scientific research for its ability to selectively inhibit the transport of L-DOPA, a precursor of dopamine, into the brain.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, like (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, play a crucial role in biorenewable chemicals, serving as precursors for various industrial compounds. Their production through engineered microbes highlights their potential in sustainable chemistry. However, their inhibitory effects on these microbes at suboptimal concentrations pose challenges. Understanding the impact of carboxylic acids on microbial cells, including membrane damage and pH decrease, is essential for developing robust strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).
Stereochemistry in Pharmacology
The stereochemistry of compounds, including variations like (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, influences their pharmacological properties. Studies on phenylpiracetam and its derivatives underline the relationship between stereocenters and biological effects, showcasing the importance of stereochemistry in the development of central nervous system agents. Such insights direct the synthesis of enantiomerically pure compounds for enhanced pharmacological profiles (Veinberg et al., 2015).
Anticancer Potential of Cinnamic Acid Derivatives
Research on cinnamic acid and its derivatives, which share a structural motif with (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, reveals significant anticancer properties. These compounds are noted for their traditional and synthetic antitumor agents, underscoring the medicinal importance of carboxylic acid derivatives in cancer research. Their potential as anticancer agents highlights the necessity of further exploration and utilization in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Applications of Lactic Acid
Lactic acid demonstrates the versatility of carboxylic acids in biotechnological applications. Derived from biomass fermentation, it serves as a precursor for biodegradable polymers and a variety of chemicals, including acrylic acid and lactate ester. The exploration of biotechnological routes for converting lactic acid into valuable products underscores the broad applicability of carboxylic acids in green chemistry and sustainable development (Gao, Ma, & Xu, 2011).
Novel Carboxylic Acid Bioisosteres in Drug Design
The quest for novel carboxylic acid bioisosteres, aiming to improve pharmacological profiles while mitigating toxicity and enhancing metabolic stability, highlights the ongoing innovation in medicinal chemistry. Studies focusing on novel substitutions for the carboxylic acid group reflect the complexity and creativity required in developing new therapeutic agents with improved efficacy and safety profiles (Horgan & O’ Sullivan, 2021).
properties
IUPAC Name |
(2R,3R)-2-methyl-1-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-11(12(14)15)7-8-13(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOUTFQKIQWLT-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

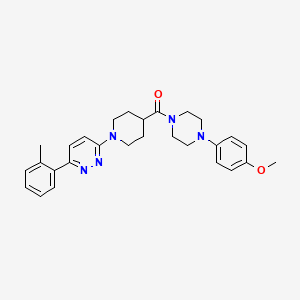
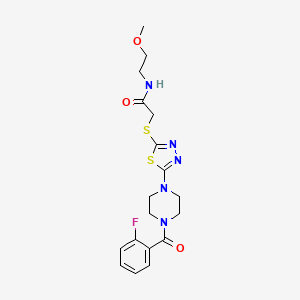

![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)
![6-(3-Fluorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2870928.png)
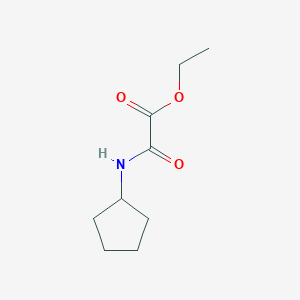

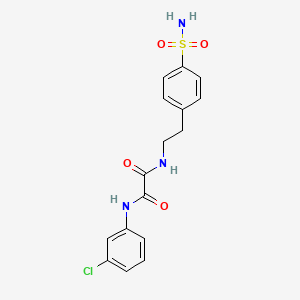
![(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2870935.png)
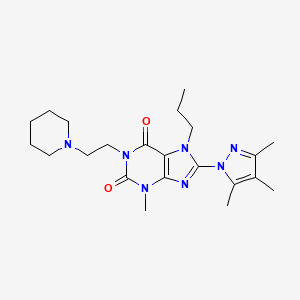
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)